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Compound of Interest

Compound Name: Dimethyl terephthalate

Cat. No.: B492978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vivo clastogenic potential of dimethyl
terephthalate (DMT), a high-production-volume chemical used in the synthesis of polyethylene

terephthalate (PET). The information presented herein summarizes key in vivo genotoxicity

studies, contrasts the findings with relevant alternatives, and provides detailed experimental

protocols for the cited assays. The data is intended to offer a balanced perspective on the

existing, and at times conflicting, evidence regarding the ability of DMT to induce chromosomal

damage in living organisms.

Executive Summary
The in vivo clastogenic potential of dimethyl terephthalate (DMT) presents a complex picture

based on available literature. While a study by Goncharova et al. (1988) reported a clear

clastogenic effect in the mouse micronucleus test, other studies, including a carcinogenicity

bioassay by the National Toxicology Program (NTP), have not supported this finding.[1] This

guide juxtaposes these findings with data on terephthalic acid (TPA), a major metabolite of

DMT, and two well-characterized clastogens, cyclophosphamide (CP) and ethyl

methanesulfonate (EMS), to provide a comprehensive toxicological profile.

Data Presentation: In Vivo Genotoxicity Studies
The following tables summarize the quantitative data from key in vivo genotoxicity studies on

DMT and comparator compounds.
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Table 1: In Vivo Micronucleus Assay Data
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Compoun
d

Species/S
train

Dose Route

Results
(e.g., %
Micronucl
eated
PCEs)

Outcome
Referenc
e

Dimethyl

Terephthal

ate (DMT)

Mouse
0.2 - 1.0

mmol/kg

Intraperiton

eal

Data not

available,

but

reported as

a "clear-cut

clastogenic

effect"

Positive

Goncharov

a et al.,

1988[1]

Dimethyl

Terephthal

ate (DMT)

B6C3F1

Mouse

Up to 5000

ppm in

feed

(chronic)

Oral (feed)

No

significant

increase in

micronucle

ated

erythrocyte

s

Negative

NTP,

1979[2][3]

[4]

Terephthali

c Acid

(TPA)

ICR Mouse

Up to

12,500

µM/kg

Intraperiton

eal

No

significant

alteration

in

micronucle

ated

polychrom

atic

erythrocyte

s

Negative
Lee & Lee,

2007

Cyclophos

phamide

(CP)

CD-1

Mouse

40 mg/kg Intraperiton

eal

Mean of

23.1

micronucle

ated PCEs

per 1000

PCEs

Positive Krishna et

al., 2000[5]
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(range 8.8-

42.1)

Ethyl

Methanesu

lfonate

(EMS)

CD-1

Mouse

50 - 400

mg/kg

Intraperiton

eal/Oral

Significant,

dose-

dependent

increase in

micronucle

ated PCEs

Positive
Kondo et

al., 1989[2]

PCEs: Polychromatic Erythrocytes

Table 2: In Vivo Chromosomal Aberration Assay Data
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Compoun
d

Species/S
train

Dose Route

Results
(e.g., %
Aberrant
Cells)

Outcome
Referenc
e

Dimethyl

Terephthal

ate (DMT)

- - -

No in vivo

chromoso

mal

aberration

data found

- -

Cyclophos

phamide

(CP)

Rat
20 - 40

mg/kg

Intraperiton

eal

Dose-

dependent

increase in

chromoso

me

aberrations

in spleen

cells

Positive
Krishna et

al., 1995[6]

Ethyl

Methanesu

lfonate

(EMS)

Mouse

Doses up

to 80

mg/kg/day

(7 days)

Oral

Did not

induce

micronuclei

(surrogate

for

chromoso

mal

aberrations

)

Negative at

tested

doses

Gocke et

al., 2009[3]

Experimental Protocols
Detailed methodologies for the key in vivo genotoxicity assays are outlined below, based on

OECD guidelines and representative studies.

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD 474)
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This test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by

analyzing erythrocytes in the bone marrow or peripheral blood of treated animals.

1. Test System:

Species: Typically mice or rats.

Animal Husbandry: Animals are housed under controlled conditions of temperature, humidity,

and light cycle, with free access to food and water.

2. Administration of Test Substance:

Route: The route of administration should be relevant to potential human exposure (e.g., oral

gavage, intraperitoneal injection, dietary).

Dose Levels: A minimum of three dose levels are used, with the highest dose being the

maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg). A negative (vehicle)

control and a positive control group are included.

3. Sample Collection and Preparation:

Timing: Bone marrow or peripheral blood is typically collected 24 and 48 hours after a single

treatment.

Bone Marrow: The femur is flushed to collect bone marrow cells. The cells are then

centrifuged, and smears are prepared on glass slides.

Peripheral Blood: Blood is collected, and thin smears are made on slides.

4. Staining and Analysis:

Staining: Slides are stained with a dye that differentiates polychromatic erythrocytes (PCEs)

from normochromatic erythrocytes (NCEs) (e.g., Giemsa, acridine orange).

Scoring: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio

of PCEs to NCEs is also determined to assess bone marrow toxicity.

5. Data Interpretation:
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A positive result is a statistically significant, dose-dependent increase in the frequency of

micronucleated PCEs in treated groups compared to the negative control.

In Vivo Mammalian Bone Marrow Chromosome
Aberration Test (OECD 475)
This assay identifies substances that cause structural chromosomal aberrations in the bone

marrow cells of animals.

1. Test System:

Species: Commonly rats, mice, or Chinese hamsters.

Animal Husbandry: Similar to the micronucleus test.

2. Administration of Test Substance:

Route and Dose Levels: Similar principles as the micronucleus test.

3. Cell Harvest and Chromosome Preparation:

Timing: Animals are treated with a spindle inhibitor (e.g., colchicine) prior to sacrifice to arrest

cells in metaphase. The time of sacrifice is determined by the cell cycle time of the

erythroblasts.

Cell Harvest: Bone marrow is flushed from the femurs.

Chromosome Preparation: Cells are treated with a hypotonic solution, fixed, and dropped

onto microscope slides.

4. Staining and Analysis:

Staining: Slides are stained with a conventional stain like Giemsa.

Scoring: At least 100 well-spread metaphases per animal are analyzed for structural

chromosome aberrations (e.g., breaks, gaps, exchanges).

5. Data Interpretation:
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A positive result is a statistically significant, dose-dependent increase in the percentage of

cells with structural chromosomal aberrations.

Mandatory Visualization
The following diagrams illustrate the experimental workflows for the in vivo micronucleus and

chromosome aberration assays.
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Caption: Workflow for the In Vivo Micronucleus Test.
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Caption: Workflow for the In Vivo Chromosome Aberration Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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